

Characterization of Ethylmorphine Hydrochloride Reference Standard: A Technical Guide

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Compound of Interest

Compound Name: *Ethylmorphine hydrochloride*

Cat. No.: *B3365623*

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This technical guide provides a comprehensive overview of the analytical methodologies and data required for the complete characterization of an **Ethylmorphine Hydrochloride** reference standard. A thoroughly characterized reference standard is essential for ensuring the identity, purity, strength, and quality of pharmaceutical products in research, development, and quality control settings.[1]

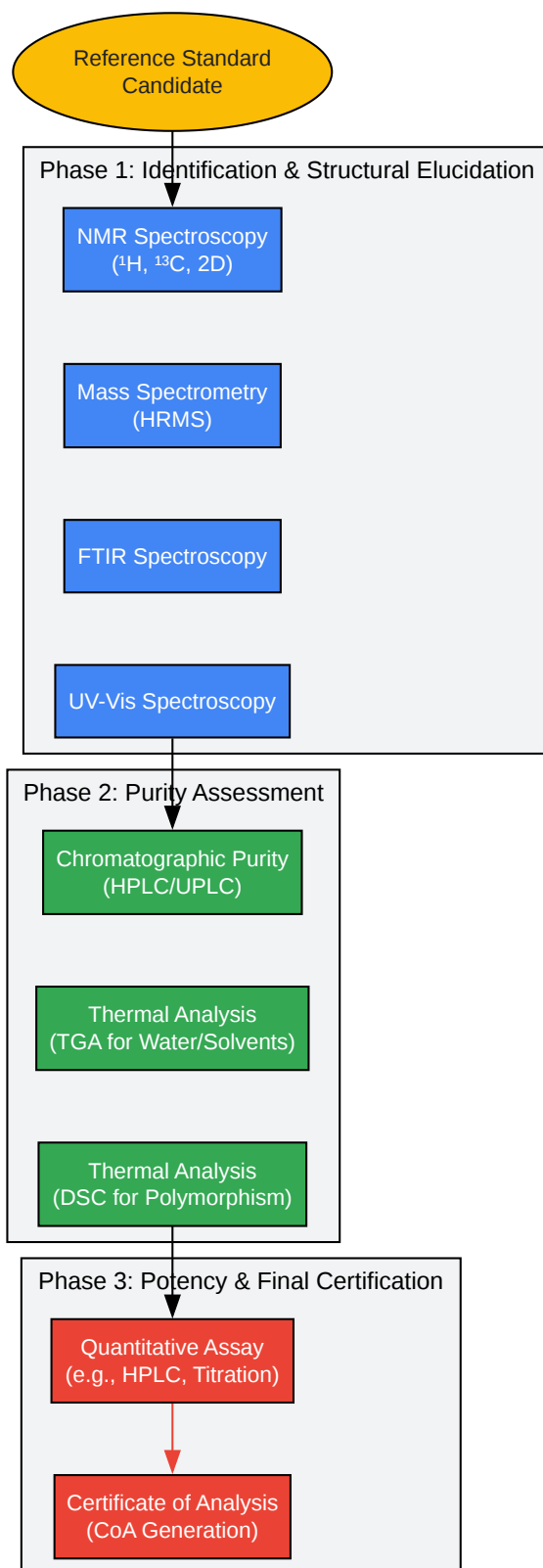
Physicochemical Properties

A reference standard is first defined by its fundamental physicochemical properties. These constants are critical for identification and handling. **Ethylmorphine hydrochloride** is the salt of ethylmorphine, an opioid analgesic and antitussive.[2][3] It is typically available as a white or nearly white crystalline powder and may exist in anhydrous or hydrated forms.[2][4]

Property	Data	Source(s)
IUPAC Name	(4R,4aR,7S,7aR,12bS)-9-ethoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;hydrochloride	[5]
Molecular Formula	C ₁₉ H ₂₄ ClNO ₃ (anhydrous)	[5]
C ₁₉ H ₂₈ ClNO ₅ (dihydrate)	[4]	
Molecular Weight	349.8 g/mol (anhydrous)	[5]
385.9 g/mol (dihydrate)	[4]	
CAS Number	125-30-4 (anhydrous)	[5]
6746-59-4 (dihydrate)	[4]	
Appearance	White or almost white, crystalline powder	[2]
Solubility	Soluble in water and alcohol	[2]

Characterization Workflow

The comprehensive characterization of a reference standard follows a logical progression of analytical techniques to confirm its structure, purity, and potency.



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Caption: Workflow for reference standard characterization.

Spectroscopic Analysis

Spectroscopic techniques are employed for the unequivocal identification and structural elucidation of the **ethylmorphine hydrochloride** molecule.^[6]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework.^{[7][8]}
- Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies characteristic functional groups present in the molecule.^[7]
- Mass Spectrometry (MS): Confirms the molecular weight and provides fragmentation data for structural verification.^[7]
- UV-Vis Spectroscopy: Determines the wavelength of maximum absorbance, useful for quantitative analysis.

Chromatographic Analysis

Chromatographic methods are the primary means of assessing the purity of a reference standard by separating it from any potential impurities.^[9]

Parameter	HPLC for Purity & Assay
Column	C18, reverse-phase (e.g., 150 mm x 4.6 mm, 5 μ m)
Mobile Phase	Methanol-water (1:2) mixture, with pH adjusted to 3.0
Flow Rate	1.0 - 1.5 mL/min
Detection	UV Spectrophotometry at 210 nm
Column Temperature	Ambient or controlled (e.g., 25°C)
Injection Volume	10 - 20 μ L
System Suitability	Tailing factor \leq 2.0; Theoretical plates $>$ 2000; RSD for replicate injections \leq 2.0%

Source: Adapted from methodologies described for the analysis of ethylmorphine and related compounds.[\[10\]](#)[\[11\]](#)

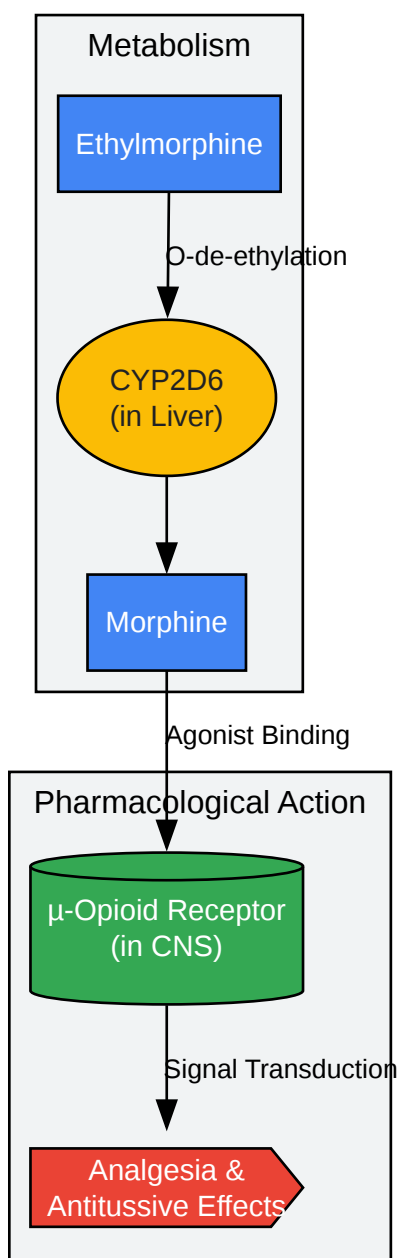
Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for characterizing the solid-state properties of the reference standard.[\[12\]](#)[\[13\]](#)

- Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature.[\[14\]](#) It is used to determine the amount of water (for hydrates) or residual solvents present in the material.[\[15\]](#)
- Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled.[\[16\]](#) It is used to determine the melting point, enthalpy of fusion, and to detect the presence of different polymorphic forms.[\[13\]](#)

Mechanism of Action: Opioid Receptor Agonism

Ethylmorphine acts as a prodrug. It is metabolized in the liver by the cytochrome P450 enzyme CYP2D6 into morphine.[\[3\]](#) Morphine then exerts its analgesic and antitussive effects by acting as an agonist, primarily at the μ -opioid receptors in the central nervous system.[\[3\]](#)[\[4\]](#)



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Caption: Metabolic activation and mechanism of action.

Appendix: Detailed Experimental Protocols

A.1 High-Performance Liquid Chromatography (HPLC)

- Preparation of Solutions:

- Mobile Phase: Prepare a 1:2 (v/v) mixture of HPLC-grade methanol and purified water. Adjust the pH to 3.0 using phosphoric acid. Filter through a 0.45 μm membrane filter and degas.[10]
- Standard Solution: Accurately weigh about 25 mg of **Ethylmorphine Hydrochloride** RS and dissolve in the mobile phase to make 50.0 mL.
- Sample Solution: Prepare the test sample in the same manner as the Standard Solution.
- Chromatographic System:
 - Use an HPLC system equipped with a UV detector set to 210 nm and a C18 column (150 mm x 4.6 mm, 5 μm particle size).[10]
 - Set the flow rate to 1.5 mL/min and the column temperature to 25°C.[17]
- Procedure:
 - Inject 20 μL of the Standard Solution and record the chromatograms.
 - Verify system suitability parameters (e.g., resolution, tailing factor, and repeatability).
 - Inject 20 μL of the Sample Solution and record the chromatogram.
 - For purity analysis, identify and quantify any impurity peaks relative to the main ethylmorphine peak.

A.2 Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation:
 - Prepare a potassium bromide (KBr) disc by intimately mixing approximately 1-2 mg of the **Ethylmorphine Hydrochloride** RS with 200 mg of dry KBr powder.
 - Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition:
 - Record the spectrum from 4000 cm^{-1} to 400 cm^{-1} .

- Collect a background spectrum of the empty sample compartment or pure KBr disc.
- Interpretation:
 - Compare the resulting spectrum with a reference spectrum from an official pharmacopeia (e.g., European Pharmacopoeia).[\[18\]](#)
 - Identify characteristic absorption bands for key functional groups (e.g., O-H stretch, C-H stretch, aromatic C=C stretch, C-O-C stretch).

A.3 Thermogravimetric Analysis (TGA)

- Instrument Setup:
 - Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.
- Procedure:
 - Accurately weigh 5-10 mg of the **Ethylmorphine Hydrochloride** RS into a suitable TGA pan (e.g., aluminum or platinum).
 - Heat the sample under a controlled nitrogen atmosphere (flow rate ~20 mL/min).
 - Use a heating rate of 10°C/min from ambient temperature to approximately 300°C.
- Analysis:
 - Analyze the resulting thermogram for mass loss steps. A mass loss occurring up to ~120°C typically corresponds to water or volatile solvents.[\[15\]](#) Calculate the percentage of mass loss.

A.4 Differential Scanning Calorimetry (DSC)

- Instrument Setup:
 - Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium).

- Procedure:
 - Accurately weigh 2-5 mg of the **Ethylmorphine Hydrochloride** RS into a hermetically sealed aluminum pan.
 - Place an empty, sealed pan on the reference side.
 - Heat the sample at a rate of 10°C/min under a nitrogen atmosphere from ambient temperature to a temperature above the melting point (e.g., 200°C).
- Analysis:
 - Determine the onset temperature and peak maximum of the melting endotherm. This provides the melting range of the substance. The presence of multiple thermal events may indicate polymorphism.^[13]

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